7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proscar, known generically as finasteride, is a medication primarily used to treat benign prostatic hyperplasia (BPH) in men with an enlarged prostate. It works by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a hormone that contributes to prostate growth . Proscar is also used to reduce the risk of acute urinary retention and the need for surgery related to BPH .
Preparation Methods
Synthetic Routes and Reaction Conditions: Finasteride, the active ingredient in Proscar, is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, 4-azaandrost-1-ene-17-carboxamide. This intermediate is then subjected to various chemical reactions, including reduction, oxidation, and substitution, to yield finasteride .
Industrial Production Methods: In industrial settings, finasteride is produced using large-scale chemical reactors. The process involves the use of specific catalysts and reagents to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques to obtain the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Finasteride undergoes several types of chemical reactions, including:
Oxidation: Finasteride can be oxidized to form various degradation products.
Reduction: The reduction of finasteride can lead to the formation of different metabolites.
Substitution: Substitution reactions can occur at specific positions on the finasteride molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques like liquid chromatography and mass spectrometry .
Scientific Research Applications
Chemistry: Finasteride is used as a model compound in studies involving steroid chemistry and enzyme inhibition. Researchers study its synthesis, degradation, and interaction with other chemical entities .
Biology: In biological research, finasteride is used to study the role of DHT in various physiological processes. It helps in understanding the mechanisms of androgenic alopecia and prostate growth .
Medicine: Medically, finasteride is used to treat conditions like BPH and androgenic alopecia. It is also being investigated for its potential role in reducing the risk of prostate cancer .
Industry: In the pharmaceutical industry, finasteride is a key component in the production of medications for prostate health and hair loss treatment .
Mechanism of Action
Finasteride works by inhibiting the enzyme 5-alpha-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels, finasteride helps shrink the enlarged prostate and improve urinary flow. The molecular target of finasteride is the Type II 5-alpha-reductase enzyme, and its inhibition leads to decreased DHT levels in the prostate and other tissues .
Comparison with Similar Compounds
Dutasteride: Another 5-alpha-reductase inhibitor used to treat BPH.
Tamsulosin: An alpha-blocker used to improve urinary flow in BPH patients.
Uniqueness: Finasteride’s specificity for Type II 5-alpha-reductase makes it particularly effective in reducing DHT levels in the prostate, leading to significant improvements in BPH symptoms. Its use in treating androgenic alopecia also highlights its versatility compared to other similar compounds .
Properties
IUPAC Name |
7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-8-14-13(9-11)16(17-10-15(19)18-14)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDOHSZMCNSRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CNC2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349420 |
Source
|
Record name | 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17972-75-7 |
Source
|
Record name | 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.